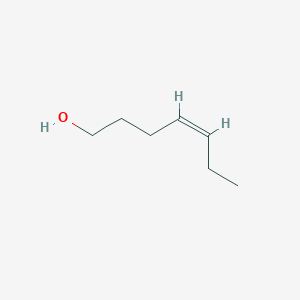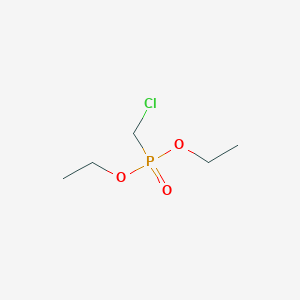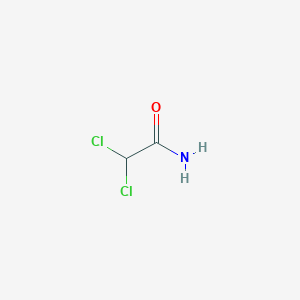
2,4'-二氯苯甲酮
概述
描述
2,4’-Dichlorobenzophenone is an organic compound with the molecular formula C13H8Cl2O. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone . This compound is used in various chemical processes and has significant applications in scientific research and industry.
科学研究应用
2,4’-Dichlorobenzophenone has a wide range of applications in scientific research:
作用机制
Target of Action
It’s worth noting that the compound is a derivative of benzophenone, which is known to interact with various biological targets .
Mode of Action
The exact mode of action of 2,4’-Dichlorobenzophenone is not well-documented. As a benzophenone derivative, it may share similar properties and interactions with its parent compound. Benzophenones are known to interact with proteins and DNA, potentially causing changes in cellular function .
Biochemical Pathways
Benzophenones are known to interfere with various biochemical pathways, including those involved in inflammation and cell proliferation .
Pharmacokinetics
It is known that the compound is soluble in chloroform and slightly soluble in methanol , which could influence its bioavailability and distribution in the body.
Result of Action
Benzophenones are known to have various biological effects, including anti-inflammatory and antiproliferative activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4’-Dichlorobenzophenone. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s solubility, stability, and interactions with biological targets .
生化分析
Biochemical Properties
2,4’-Dichlorobenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further interact with other biomolecules, potentially leading to toxic effects .
Cellular Effects
The effects of 2,4’-Dichlorobenzophenone on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving estrogen receptors. Studies have indicated that 2,4’-Dichlorobenzophenone can bind to estrogen receptors, thereby modulating gene expression and affecting cellular metabolism . Additionally, it has been found to induce oxidative stress in cells, leading to alterations in cellular function and viability.
Molecular Mechanism
At the molecular level, 2,4’-Dichlorobenzophenone exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of cytochrome P450 enzymes, which can lead to the accumulation of toxic metabolites. Furthermore, its binding to estrogen receptors can result in changes in gene expression, affecting various cellular processes . The compound’s ability to generate reactive oxygen species also contributes to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4’-Dichlorobenzophenone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under certain conditions, such as exposure to light or heat. Long-term studies have shown that prolonged exposure to 2,4’-Dichlorobenzophenone can lead to persistent oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of 2,4’-Dichlorobenzophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. Studies in animal models have shown that high doses of 2,4’-Dichlorobenzophenone can cause liver and kidney damage, as well as disruptions in endocrine function . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxic effects become pronounced.
Metabolic Pathways
2,4’-Dichlorobenzophenone is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation, to facilitate their excretion from the body . The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites in the body.
Transport and Distribution
Within cells and tissues, 2,4’-Dichlorobenzophenone is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation in specific tissues . The compound’s lipophilic nature allows it to accumulate in fatty tissues, where it can exert its effects over extended periods.
Subcellular Localization
The subcellular localization of 2,4’-Dichlorobenzophenone is primarily in the endoplasmic reticulum and mitochondria. These organelles are involved in the compound’s metabolism and the generation of reactive oxygen species. The localization of 2,4’-Dichlorobenzophenone in these compartments can affect its activity and function, leading to alterations in cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: 2,4’-Dichlorobenzophenone can be synthesized through the Friedel-Crafts acylation of chlorobenzene with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs in a petroleum ether solvent under controlled conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the preparation of 2,4’-Dichlorobenzophenone involves similar Friedel-Crafts acylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient production with minimal by-products .
化学反应分析
Types of Reactions: 2,4’-Dichlorobenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert it to the corresponding alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Dichlorobenzoic acids.
Reduction: Dichlorobenzyl alcohols or hydrocarbons.
Substitution: Various substituted benzophenones depending on the nucleophile used.
相似化合物的比较
4,4’-Dichlorobenzophenone: Similar in structure but with chlorine atoms at different positions.
2,4’-Difluorobenzophenone: Fluorine atoms instead of chlorine, leading to different chemical properties and reactivity.
2,4’-Dibromobenzophenone: Bromine atoms instead of chlorine, affecting its reactivity and applications.
Uniqueness: 2,4’-Dichlorobenzophenone is unique due to its specific substitution pattern, which influences its chemical reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various specialized compounds .
属性
IUPAC Name |
(2-chlorophenyl)-(4-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMYPHLWXBXNFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058920 | |
| Record name | 2,4'-Dichlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-29-0 | |
| Record name | 2,4′-Dichlorobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4'-Dichlorobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4'-Dichlorobenzophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, (2-chlorophenyl)(4-chlorophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4'-Dichlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4'-dichlorobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4'-DICHLOROBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3N0V78I65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2,4'-Dichlorobenzophenone in scientific research?
A: 2,4'-Dichlorobenzophenone is primarily employed as a chemical intermediate in various research applications. Notably, it serves as a building block in synthesizing more complex molecules. For instance, it plays a crucial role in preparing star-type graft copolymers through the polymerization of methyl methacrylate with potassium complexes of polystyrene containing a benzophenone unit [].
Q2: How does the structure of 2,4'-Dichlorobenzophenone influence its reactivity?
A: The position of the chlorine atoms on the benzophenone structure significantly impacts its reactivity in Friedel-Crafts acylation reactions []. Research indicates that 2,4'-Dichlorobenzophenone exhibits reactivity between that of 2,6-Dichlorobenzophenone and 3,4-Dichlorobenzophenone []. This difference arises from the electronic and steric effects imposed by the chlorine atoms on the aromatic ring, ultimately influencing the accessibility and reactivity of the electrophilic acylium ion intermediate during the reaction.
Q3: Has 2,4'-Dichlorobenzophenone demonstrated any biological activity?
A: Studies investigating the potential antituberculosis activity of 2,4'-Dichlorobenzophenone yielded negative results []. Despite showing promise in vitro, it failed to exhibit any significant inhibitory effects on experimental tuberculosis in guinea pigs, highlighting the importance of in vivo studies for drug development [].
Q4: What analytical techniques are commonly used to identify and quantify 2,4'-Dichlorobenzophenone?
A: Several analytical techniques are valuable tools for studying 2,4'-Dichlorobenzophenone. Thin-layer chromatography (TLC), particularly continuous development and reversed-phase TLC, enables the separation and identification of 2,4'-Dichlorobenzophenone from its isomers, even at low concentrations []. Additionally, spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are crucial for structural characterization and quantification.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














